

Part 1: **BAI1**, The Adhesion G Protein-Coupled Receptor B1 (ADGRB1)

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Compound of Interest

Compound Name: *BAI1*

Cat. No.: *B1667710*

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Introduction to **BAI1/ADGRB1**

Brain-Specific Angiogenesis Inhibitor 1 (**BAI1**), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a member of the adhesion G protein-coupled receptor (GPCR) family.[1] As its name suggests, it is highly expressed in the brain, particularly in neurons and astrocytes.[2][3] **BAI1** is a multifaceted protein that plays crucial roles in a variety of physiological and pathological processes, including the clearance of apoptotic cells (phagocytosis), the inhibition of new blood vessel formation (angiogenesis), and the formation and maturation of synapses (synaptogenesis).[4][5][6]

Structure and Properties of **BAI1/ADGRB1**

BAI1 is a large, single-pass transmembrane protein with a complex modular structure, which is characteristic of adhesion GPCRs. Its structure can be broadly divided into a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.

Extracellular Domain (ECD): The ECD is responsible for interacting with various ligands and extracellular matrix components. It contains several key functional domains:

- **Thrombospondin Type 1 Repeats (TSRs):** **BAI1** possesses five TSRs which are critical for its function. These domains are responsible for recognizing and binding to phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells, as well as lipopolysaccharide (LPS) on Gram-negative bacteria.[7][8]

- **GPCR Autoproteolysis-Inducing (GAIN) Domain:** This domain mediates the autocatalytic cleavage of **BAI1** into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the transmembrane and intracellular domains. This cleavage is a common feature of adhesion GPCRs.
- **Hormone-Binding Domain (HBD):** A putative hormone-binding domain is present, though its specific ligands are not well-characterized.
- **RGD Motif:** An Arg-Gly-Asp (RGD) sequence, a recognition site for integrins, is also present in the ECD.

Seven-Transmembrane (7TM) Domain: This core domain is characteristic of all GPCRs and is involved in transducing extracellular signals across the cell membrane to activate intracellular signaling pathways.

Intracellular Domain: The C-terminal intracellular tail of **BAI1** is crucial for its signaling functions. It contains a proline-rich region and a PDZ-binding motif, which allow it to interact with a variety of intracellular scaffolding and signaling proteins, including ELMO1, Dock180, and MAGI1.[9]

The full-length human **BAI1** protein consists of 1584 amino acids with a predicted molecular weight of approximately 174 kDa.[10] However, due to post-translational modifications and proteolytic cleavage, it can be detected at various molecular weights on Western blots.[10]

Signaling Pathways of **BAI1/ADGRB1**

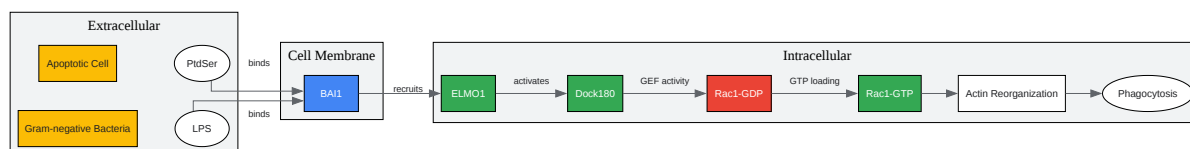
BAI1 is a versatile receptor that can activate multiple downstream signaling pathways to mediate its diverse cellular functions. The two major signaling axes are the ELMO/Dock180/Rac1 pathway, which is critical for cytoskeletal rearrangements, and Gα12/13-mediated RhoA activation.

1.3.1. The ELMO/Dock180/Rac1 Pathway in Phagocytosis

BAI1 is a key receptor in the process of efferocytosis, the clearance of apoptotic cells. Upon binding to phosphatidylserine on the surface of an apoptotic cell via its TSRs, **BAI1** undergoes a conformational change that leads to the recruitment of an intracellular signaling complex. This

complex consists of the proteins ELMO1 (Engulfment and Cell Motility 1) and Dock180 (Dedicator of Cytokinesis 180).[7]

The **BAI1**-ELMO1-Dock180 trimeric complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[6] Dock180, with the assistance of ELMO1, catalyzes the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 then orchestrates the actin cytoskeletal rearrangements necessary for the formation of a phagocytic cup and the engulfment of the apoptotic cell.[9][11] This pathway is also utilized by **BAI1** to mediate the phagocytosis of Gram-negative bacteria by recognizing their surface LPS.[8]



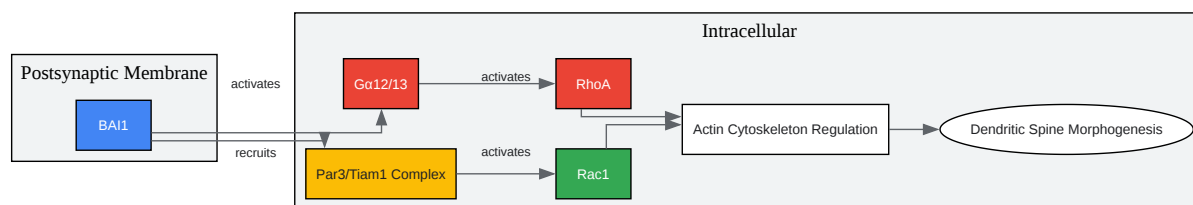
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BAI1-mediated phagocytosis signaling pathway.

1.3.2. Gα12/13-RhoA Pathway in Synaptogenesis

In the context of neuronal function, **BAI1** plays a significant role in the development and maturation of dendritic spines, the primary sites of excitatory synapses.[12][13] **BAI1** can signal through a G protein-dependent pathway involving the Gα12/13 family of G proteins.[14] Activation of **BAI1** leads to the activation of Gα12/13, which in turn activates the RhoA signaling pathway. RhoA is another small GTPase that regulates the actin cytoskeleton and is involved in controlling dendritic spine morphology and synaptic plasticity.[14]

Furthermore, **BAI1** can also promote Rac1 activation in neurons through a mechanism independent of ELMO/Dock180, by interacting with the Par3/Tiam1 polarity complex. This interaction is crucial for proper dendritic spine formation.[15]



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BAI1 signaling in synaptogenesis.

Quantitative Data

While extensive qualitative data exists on the function of **BAI1**, specific quantitative data such as binding affinities (Kd) and half-maximal concentrations (IC50/EC50) for its various functions are not consistently reported across the literature. The available quantitative information is often presented as relative changes or percentage effects in cellular assays. For example, knockdown of **BAI1** has been shown to result in a 50% reduction in dendritic spine density.[12] Overexpression of **BAI1** in human umbilical vein endothelial cells (HUVECs) reduced their survival by 51%.[5]

Parameter	Value	Context	Reference
Reduction in spine density	~50%	BAI1 knockdown in hippocampal neurons	[12]
Reduction in HUVEC survival	51%	BAI1 overexpression	[5]
Increase in bacterial binding	63%	BAI1 overexpression in J774 macrophages	[16]

Experimental Protocols

1.5.1. BAI1-Mediated Phagocytosis Assay

This protocol outlines a method to assess the role of **BAI1** in the phagocytosis of apoptotic cells or bacteria.

Materials:

- Phagocytic cells (e.g., macrophages, astrocytes, or a cell line engineered to express **BAI1**).
- Apoptotic cells (e.g., induced by UV irradiation or staurosporine treatment) or fluorescently labeled bacteria.
- Cell culture medium and supplements.
- Fluorescent dyes for labeling cells (e.g., pHrodo for acidic phagolysosomes).
- Flow cytometer or fluorescence microscope.

Procedure:

- Preparation of Phagocytes: Culture phagocytic cells to an appropriate confluency in a multi-well plate.
- Induction of Apoptosis: Induce apoptosis in a separate population of cells and label them with a fluorescent dye.
- Co-culture: Add the labeled apoptotic cells or bacteria to the phagocyte culture at a specific ratio.
- Incubation: Incubate the co-culture for a defined period (e.g., 1-4 hours) at 37°C to allow for phagocytosis.
- Washing: Gently wash the cells to remove non-engulfed targets.
- Quantification:
 - Flow Cytometry: Harvest the phagocytes and analyze the fluorescence intensity to quantify the percentage of phagocytic cells and the amount of engulfed material per cell.

- Fluorescence Microscopy: Fix and stain the cells, and visualize the internalized targets within the phagocytes. The number of engulfed particles per cell can be counted.

1.5.2. In Vitro Angiogenesis (Tube Formation) Assay

This assay is used to evaluate the anti-angiogenic properties of **BAI1** or its secreted fragments.

Materials:

- Endothelial cells (e.g., HUVECs).
- Basement membrane extract (e.g., Matrigel).
- Cell culture medium, with and without angiogenic factors.
- Recombinant **BAI1** protein or conditioned medium from **BAI1**-expressing cells.
- Inverted microscope.

Procedure:

- Coating Plates: Coat the wells of a multi-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
- Cell Seeding: Seed endothelial cells onto the gel in a medium containing angiogenic stimuli.
- Treatment: Treat the cells with different concentrations of recombinant **BAI1** or conditioned medium.
- Incubation: Incubate the plate at 37°C for several hours (typically 4-18 hours).
- Visualization and Quantification: Observe the formation of capillary-like tube structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

1.5.3. Synaptogenesis Assay (Dendritic Spine Analysis)

This method is used to assess the role of **BAI1** in the formation and morphology of dendritic spines.

Materials:

- Primary hippocampal or cortical neurons.
- Plasmids for expressing fluorescent proteins (e.g., GFP) to visualize neuronal morphology, and shRNAs for **BAI1** knockdown.
- Transfection reagents.
- Confocal microscope.
- Image analysis software (e.g., ImageJ or Imaris).

Procedure:

- **Neuronal Culture and Transfection:** Culture primary neurons and transfect them with plasmids to visualize their morphology and to manipulate **BAI1** expression (e.g., knockdown or overexpression).
- **Fixation and Staining:** After a specific time in culture (e.g., 14-21 days in vitro), fix the neurons and perform immunocytochemistry for synaptic markers if needed.
- **Image Acquisition:** Acquire high-resolution images of the dendritic branches of transfected neurons using a confocal microscope.
- **Spine Analysis:** Use image analysis software to quantify dendritic spine density (number of spines per unit length of dendrite) and morphology (e.g., spine length, head width).

Part 2: **BAI1**, The Small Molecule **BAX** Inhibitor

Chemical Structure and Properties

A distinct molecule, also referred to as **BAI1**, is a small molecule inhibitor of the pro-apoptotic protein BAX. This compound is chemically distinct from the **BAI1** protein.

Property	Value
Chemical Formula	C ₁₉ H ₂₁ Br ₂ N ₃ O
Molecular Weight	467.20 g/mol
CAS Number	335165-68-9
Appearance	Solid
Solubility	Soluble in DMSO

Mechanism of Action and Biological Activity

This small molecule **BAI1** acts as a direct, allosteric inhibitor of BAX. It binds to a novel pocket on the BAX protein, stabilizing it in its inactive conformation and thereby preventing its activation, oligomerization, and translocation to the mitochondria, which are key steps in the intrinsic pathway of apoptosis.

Quantitative Data

Parameter	Value	Context
IC ₅₀	3.3 µM	Inhibition of tBID-induced BAX-mediated membrane permeabilization
IC ₅₀	1.8 µM	Inhibition of TNFα + cycloheximide-induced apoptosis
K _d	15.0 µM	Binding affinity to monomeric BAX

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